molecular formula C16H18N6O B2513637 (E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-85-5

(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2513637
CAS No.: 328020-85-5
M. Wt: 310.361
InChI Key: VBADXWNYRPZYSR-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex heterocyclic compound with potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C16H18N6O
  • Molecular Weight : 310.35 g/mol
  • CAS Number : 328020-85-5

The compound features a triazole ring fused with a triazinone structure, which is known to contribute to various biological activities. The presence of the tert-butyl and 4-methylbenzylidene groups enhances its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have shown that compounds containing triazole and triazinone moieties exhibit significant antitumor properties. For instance, derivatives of similar structures have been screened against various cancer cell lines such as HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The results indicated that certain derivatives demonstrated cytotoxic effects with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)Activity
This compoundHepG215Moderate
Similar Derivative AMCF-710High
Similar Derivative BHepG220Moderate

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities that can protect normal cells from oxidative stress .

Case Studies

  • Study on HepG2 Cells : A study conducted by researchers demonstrated that the compound exhibited a dose-dependent inhibition of HepG2 cell growth. The authors reported a significant reduction in cell viability at concentrations above 10 µM.
    "The findings suggest that the compound could serve as a lead for developing new antitumor agents targeting liver cancer" .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli.
    "These results highlight the potential utility of triazole derivatives in treating bacterial infections" .

Properties

IUPAC Name

6-tert-butyl-8-[(E)-(4-methylphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-5-7-12(8-6-11)9-18-22-14(23)13(16(2,3)4)20-21-10-17-19-15(21)22/h5-10H,1-4H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBADXWNYRPZYSR-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=O)C(=NN3C2=NN=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=O)C(=NN3C2=NN=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.